Solid-State Form: Hemihydrate vs. Anhydrous
Flunisolide hemihydrate (Modification II) and anhydrous Form I exhibit distinctly different physicochemical properties, including IR spectra, X-ray powder diffraction patterns, and thermal behavior, which are critical for ensuring batch-to-batch reproducibility in drug product manufacturing [1]. The USP specification mandates that the hemihydrate form contains 1.8% to 2.5% water by Karl Fischer titration, whereas the anhydrous form is limited to ≤1.0% water [2].
| Evidence Dimension | Water content (Karl Fischer, Method I 921) |
|---|---|
| Target Compound Data | Hemihydrate: 1.8% - 2.5% water |
| Comparator Or Baseline | Anhydrous form: ≤1.0% water |
| Quantified Difference | ≥0.8 percentage point difference in water content |
| Conditions | USP Pharmacopeial specification; dried specimen basis |
Why This Matters
This quantitative difference in crystal water content directly impacts the physical stability and processing behavior of the bulk drug substance, which is a critical quality attribute for GMP manufacturing and formulation development.
- [1] Bartolomei M. Solid-state studies on the hemihydrate and the anhydrous forms of flunisolide. J Pharm Biomed Anal. 2000 Dec;24(1):81-93. doi: 10.1016/s0731-7085(00)00390-3. PMID: 11108542. View Source
- [2] USP Monographs: Flunisolide. USP29-NF24. Water, Method I 921. View Source
